molecular formula C6H13FN2 B13094180 4-fluoro-N,N-dimethylpyrrolidin-3-amine

4-fluoro-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B13094180
M. Wt: 132.18 g/mol
InChI Key: AYFDWGKNWTZXFX-UHFFFAOYSA-N
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Description

4-fluoro-N,N-dimethylpyrrolidin-3-amine is a fluorinated amine compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of N,N-dimethylpyrrolidin-3-amine using fluorinating agents such as Selectfluor® or N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 4-fluoro-N,N-dimethylpyrrolidin-3-amine may involve scalable synthetic routes that utilize efficient fluorinating reagents and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Oncology

Several studies have highlighted the potential of 4-fluoro-N,N-dimethylpyrrolidin-3-amine in cancer treatment, particularly against non-small cell lung cancer (NSCLC). The compound has been evaluated for its efficacy in inhibiting mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers.

Case Study: EGFR Inhibition

  • Study Reference : A patent describes compounds that include this compound as effective inhibitors of EGFR mutations associated with NSCLC .
  • Findings : These compounds demonstrated significant activity against specific mutations, suggesting potential as targeted therapies.

Infectious Diseases

The compound has also been investigated for its activity against protozoan parasites such as Leishmania species, which cause leishmaniasis.

Case Study: Leishmania Inhibition

  • Study Reference : Research indicated that derivatives of pyrrolidine compounds exhibited selective inhibition against Leishmania N-myristoyltransferase (NMT), a critical enzyme for parasite survival .
  • Results : Structure-guided modifications led to enhanced potency, indicating that this compound could be a lead compound for developing new treatments against leishmaniasis.

Fluorination Reactions

The compound serves as a fluorinating agent in organic synthesis, expanding its utility beyond biological applications.

Case Study: Fluorination Applications

  • Study Reference : Research on N-fluoropyridinium salts demonstrated their effectiveness in fluorinating various organic substrates under mild conditions .
  • Outcome : The ability to fluorinate nucleophilic compounds efficiently highlights the versatility of this compound in synthetic organic chemistry.

Data Tables

Application AreaKey FindingsReferences
OncologyInhibition of EGFR mutations in NSCLC
Infectious DiseasesEffective against Leishmania NMT
Organic SynthesisEfficient fluorination of diverse substrates

Mechanism of Action

The mechanism of action of 4-fluoro-N,N-dimethylpyrrolidin-3-amine involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in neurotransmission, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoropyridine
  • 4-fluoroaniline
  • 4-fluorobenzylamine

Uniqueness

4-fluoro-N,N-dimethylpyrrolidin-3-amine is unique due to its specific fluorinated pyrrolidine structure, which imparts distinct chemical and biological properties. Compared to other fluorinated amines, it offers a balance of stability and reactivity that makes it suitable for various applications .

Biological Activity

4-Fluoro-N,N-dimethylpyrrolidin-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including interactions with various biological targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a fluorine atom at the fourth position and two dimethylamino groups attached to the nitrogen atom. Its molecular formula is C_7H_10FN, and the presence of the fluorine atom significantly influences its lipophilicity and biological activity, enhancing its ability to penetrate cell membranes.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its pharmacological potential. Compounds with similar structures often exhibit significant effects on several biological systems:

  • Receptor Binding : Interaction studies have shown that this compound can bind to various receptors, potentially influencing neurotransmitter systems.
  • Antitumor Activity : Related compounds have demonstrated antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine atom enhances the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can interact with enzymes and receptors, modulating their activity.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
N,N-Dimethylpyrrolidin-3-amineLacks fluorine substitutionCommonly used as a reference compound
(R)-Dimethylpyrrolidin-3-amineStereoisomer of N,N-dimethylpyrrolidinDifferent pharmacokinetic properties
(S)-DimethylaminopyrrolidineContains an additional methyl groupPotentially different biological activity
N-Cyclopropyl-N-methylpyrrolidin-3-amineCyclopropyl substitutionDistinct reactivity due to ring strain
1-Isopropyl-pyrrolidin-3-ylamineIsopropyl substitution instead of dimethylAltered steric hindrance affecting biological activity

Case Studies and Research Findings

  • Antitumor Activity : A study involving structurally similar compounds demonstrated that fluorinated derivatives exhibited enhanced selectivity against histone deacetylases (HDACs), particularly HDAC3, with IC50 values indicating potent antiproliferative effects on cancer cell lines such as HepG2 . These findings suggest that this compound may share similar antitumor mechanisms.
  • Antibacterial Properties : Research has indicated that compounds with similar structural motifs can exhibit antibacterial properties against multidrug-resistant strains. For instance, dual inhibitors targeting bacterial topoisomerases showed favorable antimicrobial activity, suggesting potential applications for this compound in combating resistant infections .

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

4-fluoro-N,N-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C6H13FN2/c1-9(2)6-4-8-3-5(6)7/h5-6,8H,3-4H2,1-2H3

InChI Key

AYFDWGKNWTZXFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CNCC1F

Origin of Product

United States

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